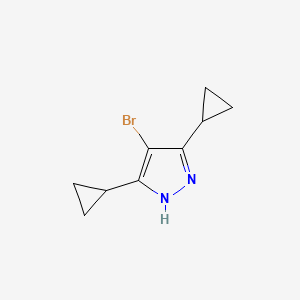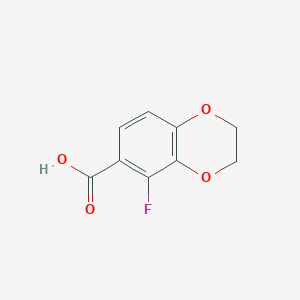
4-bromo-3,5-dicyclopropyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3,5-dicyclopropyl-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . The compound’s structure consists of a pyrazole ring substituted with a bromine atom at the 4-position and cyclopropyl groups at the 3 and 5 positions, making it an interesting subject for chemical research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3,5-dicyclopropyl-1H-pyrazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,5-dicyclopropyl-1H-pyrazole with bromine in the presence of a suitable catalyst can yield the desired compound . Another method involves the use of hydrazones and α-bromo ketones in a tandem reaction catalyzed by visible light, which provides 1,3,5-trisubstituted pyrazoles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3,5-dicyclopropyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups using appropriate reagents and catalysts.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, hydrazones, α-bromo ketones, and various catalysts such as palladium and copper . Reaction conditions often involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and the use of light or other energy sources to drive the reactions .
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, oxidized or reduced derivatives, and complex heterocyclic compounds .
Aplicaciones Científicas De Investigación
4-Bromo-3,5-dicyclopropyl-1H-pyrazole has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-bromo-3,5-dicyclopropyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-bromo-3,5-dicyclopropyl-1H-pyrazole include other substituted pyrazoles such as 4-bromopyrazole, 3,5-dimethylpyrazole, and 3,5-diphenylpyrazole .
Uniqueness
What sets this compound apart is its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of cyclopropyl groups at the 3 and 5 positions enhances its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H11BrN2 |
|---|---|
Peso molecular |
227.10 g/mol |
Nombre IUPAC |
4-bromo-3,5-dicyclopropyl-1H-pyrazole |
InChI |
InChI=1S/C9H11BrN2/c10-7-8(5-1-2-5)11-12-9(7)6-3-4-6/h5-6H,1-4H2,(H,11,12) |
Clave InChI |
GJBDYRCPEVFPCG-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C(C(=NN2)C3CC3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-(6-Amino-9H-purin-9-yl)furan-2-yl]methanol](/img/structure/B12093653.png)






![17-acetyl-17-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12093691.png)





![1-[(E)-1,3-dihydroxyoctadec-4-en-2-yl]-3-hexadecylurea](/img/structure/B12093734.png)
